biglycan

Extracellular matrix biology Collagen binding assays Proteoglycan biochemistry

Biglycan (BGN) is the definitive collagen I-binding-deficient class I SLRP — it exhibits no detectable affinity for collagen I, unlike decorin, making it an essential negative control for collagen-binding assays and ECM interaction studies. Knockout phenotypes confirm non-redundant in vivo roles: biglycan-null mice develop progressive osteopenia with defective bone formation, while decorin-null mice retain normal bone mass. In post-traumatic osteoarthritis, biglycan specifically governs subchondral bone architecture. For osteoporosis drug discovery, bone anabolic agent screening, SLRP-collagen interaction mapping, and oral lichen planus malignant progression biomarker studies, only biglycan — not decorin — provides the required biological specificity. Procure biglycan to eliminate confounding collagen I-binding artifacts and ensure experimental validity.

Molecular Formula C23H35NO3S
Molecular Weight 0
CAS No. 123939-84-4
Cat. No. B1168362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebiglycan
CAS123939-84-4
Molecular FormulaC23H35NO3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biglycan (CAS 123939-84-4) SLRP Proteoglycan: Structural and Functional Overview for Scientific Procurement


Biglycan (BGN, CAS 123939-84-4) is a class I small leucine-rich proteoglycan (SLRP) consisting of a 42.5 kDa core protein organized into 12 tandem leucine-rich repeats, substituted with two chondroitin sulfate (CS) or dermatan sulfate (DS) glycosaminoglycan (GAG) chains near its N-terminus [1]. It shares approximately 55% amino acid sequence identity with decorin (class I SLRP) but arose from a gene duplication event and exhibits distinct structural, biochemical, and functional properties that prevent simple interchangeability [2]. Biglycan functions as an extracellular matrix (ECM) organizer, a damage-associated molecular pattern (DAMP) engaging Toll-like receptors (TLR2/TLR4) during sterile inflammation, and a modulator of growth factor signaling including TGF-β and BMP pathways [3].

Biglycan (CAS 123939-84-4) Cannot Be Substituted by Other Class I SLRPs: Critical Differentiators


Despite 55% amino acid sequence homology with decorin, biglycan cannot be interchanged with decorin or other class I SLRPs due to four fundamental differences: (1) biglycan possesses two GAG attachment sites (Ser42 and Ser47) versus decorin's single site, conferring distinct biomechanical and signaling properties [1]; (2) biglycan exhibits selective collagen-binding specificity—it binds collagen VI with high affinity but lacks affinity for collagen type I, whereas decorin binds both collagen types [2]; (3) knockout phenotypes demonstrate non-redundant in vivo functions—biglycan-null mice develop progressive osteopenia with defective bone formation capacity, whereas decorin-null mice maintain normal bone mass [3]; (4) in post-traumatic osteoarthritis, decorin predominantly regulates cartilage degeneration while biglycan is more critical for subchondral bone structure maintenance [4]. These quantitative and qualitative differences establish that biglycan and decorin are not functionally interchangeable reagents for experimental or therapeutic applications.

Biglycan (CAS 123939-84-4) Quantitative Differentiation Evidence Against Comparator Molecules


Biglycan Lacks Detectable Affinity for Collagen Type I, Unlike Decorin

In multiple independent assay systems, biglycan shows no detectable binding to collagen type I, whereas decorin demonstrates robust collagen I binding [1]. Recombinant biglycan/decorin chimeras were produced to map collagen-binding domains; chimeras containing decorin leucine-rich repeats 4-5 flanked by biglycan sequences retained collagen I binding, confirming that biglycan's native sequence lacks the requisite collagen I-binding motif [1].

Extracellular matrix biology Collagen binding assays Proteoglycan biochemistry

Biglycan Exhibits KD ~30 nM for Collagen VI Binding, Comparable to Decorin

Both biglycan and decorin bind collagen VI with high affinity, exhibiting dissociation constants (KD) of approximately 30 nM as measured by surface plasmon resonance (BIAcore 2000) and solid-phase assays [1]. The two proteoglycans compete equally for the same binding site on collagen VI, localized near the N-terminal region of the triple helix [1]. Removal of GAG chains by chondroitinase ABC digestion does not significantly affect binding, indicating that the core protein mediates this interaction [1].

Surface plasmon resonance Collagen VI interaction Binding affinity quantification

Biglycan Knockout Mice Develop Progressive Osteopenia, Unlike Decorin Knockout Mice with Normal Bone Mass

Biglycan-deficient (Bgn-/-) mice exhibit progressively diminished bone mass with age, characterized by reduced mineral apposition rates as measured by double tetracycline-calcein labeling [1]. In contrast, decorin-deficient mice display normal bone mass, establishing that biglycan plays a non-redundant role in bone formation [1]. Biglycan/decorin double-knockout mice exhibit more severe osteopenia than single biglycan knockouts, indicating partial functional compensation in bone tissue [1]. Marrow stromal cells from biglycan-null mice show reduced TGF-β responsiveness, decreased collagen synthesis, increased apoptosis, and diminished calcium accumulation [1].

Knockout mouse model Bone mineral density Osteopenia quantification

Biglycan Expression Increases Specifically During Oral Lichen Planus Progression, Distinct from Lumican Expression Pattern

In a comparative proteomics study of oral lichen planus (OLP) malignant progression, biglycan expression showed a significant increase (p < 0.05) in the OLP-AT (atrophic) group compared to the OLP-T (typical) group [1]. In contrast, lumican showed significant up-regulation (p < 0.05) in both OLP-T and OSCC-T (oral squamous cell carcinoma typical) groups versus adjacent and control tissues [1]. This differential expression pattern establishes biglycan and lumican as distinct biomarkers with non-overlapping diagnostic value [1].

Biomarker discovery Oral pathology Proteomics quantification

Decorin Plays More Crucial Role in Cartilage Degeneration; Biglycan More Important in Subchondral Bone Structure in PTOA

In the destabilization of the medial meniscus (DMM) model of post-traumatic osteoarthritis (PTOA), biglycan inducible knockout (BgniKO) mice developed similar degrees of OA as controls (0.44 [-0.18, 1.05] difference in modified Mankin score), whereas decorin inducible knockout (DcniKO) mice exhibited a more severe OA phenotype (1.38 [0.91, 1.85] difference) [1]. Decorin/biglycan double knockout (Dcn/BgniKO) mice showed similar histological OA phenotype to DcniKO mice (1.51 [0.97, 2.04] difference vs. control) [1]. Notably, both BgniKO and Dcn/BgniKO mice developed altered subchondral trabecular bone structure, whereas DcniKO and control mice did not [1].

Osteoarthritis model Cartilage degeneration Subchondral bone

Biglycan Contains Two GAG Attachment Sites with Cooperative Chain Assembly Regulation, Unlike Decorin's Single Site

Biglycan possesses two distinct chondroitin/dermatan sulfate GAG attachment sites at serine 42 and serine 47, whereas decorin contains only a single GAG attachment site [1]. Mutagenesis studies revealed that serine 42 is almost fully utilized regardless of site 2 availability, whereas substitution of site 2 is greatly influenced by the presence or absence of serine 42 [1]. This cooperative effect on xylosyl transfer to site 2, mediated by xylosylation of site 1, creates a unique hierarchical regulation of biglycan GAG chain assembly not present in decorin [1].

Glycosaminoglycan biosynthesis Post-translational modification Xylosyltransferase regulation

Biglycan (CAS 123939-84-4) High-Impact Application Scenarios Based on Verified Differentiation


Collagen Type I Binding-Deficient SLRP Controls for ECM Interaction Studies

For researchers investigating SLRP-collagen interactions, biglycan serves as the definitive collagen I-binding-deficient class I SLRP control. Unlike decorin, which binds collagen type I robustly, biglycan exhibits no detectable affinity for collagen I in multiple solid-phase assay systems, enabling clean experimental discrimination of collagen I-dependent versus collagen I-independent SLRP functions [1]. This property is essential for mapping collagen-binding domains, studying ECM assembly mechanisms, and validating antibody specificity in collagen-binding assays. Procurement of biglycan rather than decorin eliminates confounding collagen I-binding artifacts in experimental systems where collagen I is present [2].

Bone Biology and Osteoporosis Therapeutic Target Validation Studies

Biglycan is the required SLRP for bone formation and osteoporosis research based on knockout mouse phenotypes showing progressive osteopenia with defective bone formation capacity [1]. Decorin-deficient mice, in contrast, exhibit normal bone mass, establishing that decorin cannot substitute for biglycan's non-redundant role in skeletal homeostasis [1]. Biglycan knockout mice display reduced marrow stromal cell proliferation, diminished TGF-β responsiveness, decreased collagen synthesis, and impaired calcium accumulation, making biglycan a validated target for osteoporosis drug discovery and bone anabolic agent screening [1].

Subchondral Bone Remodeling and Osteoarthritis Pathogenesis Models

In post-traumatic osteoarthritis (PTOA) research, biglycan is the mechanistically relevant SLRP for subchondral bone structural studies. Conditional knockout experiments in the DMM surgical model demonstrate that biglycan loss specifically alters subchondral trabecular bone architecture (micro-CT quantification), whereas decorin loss does not affect subchondral bone structure [1]. Conversely, decorin loss drives more severe cartilage degeneration (Mankin score difference: BgniKO 0.44 vs. DcniKO 1.38) [1]. This tissue-compartment-specific functional segregation mandates the use of biglycan-specific reagents for investigations of bone-cartilage crosstalk, osteophyte formation, and subchondral bone-targeted OA therapeutics [1].

Oral Lichen Planus Malignant Progression Biomarker Detection and Diagnostic Development

Biglycan provides a disease-stage-specific biomarker for oral lichen planus (OLP) malignant progression that lumican cannot substitute for. Quantitative proteomics (LC-MS) and Western blot validation show that biglycan expression is significantly elevated (p < 0.05) specifically in atrophic OLP (OLP-AT) tissues, whereas lumican expression increases in typical OLP (OLP-T) and oral squamous cell carcinoma (OSCC-T) groups [1]. This differential expression pattern establishes biglycan as the preferred analyte for monitoring OLP progression toward malignancy and developing diagnostic assays with superior specificity for atrophic lesion detection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for biglycan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.